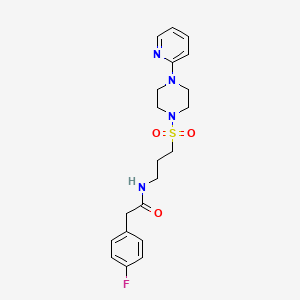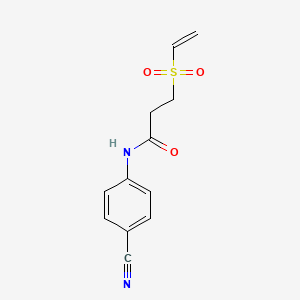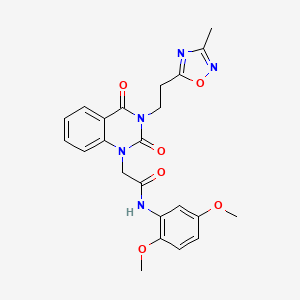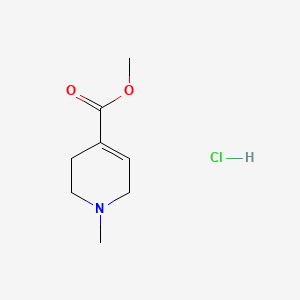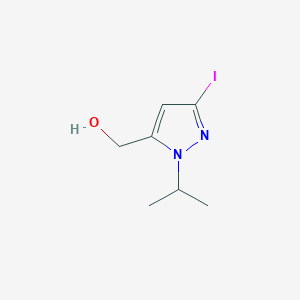
(5-Iodo-2-propan-2-ylpyrazol-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Iodo-2-propan-2-ylpyrazol-3-yl)methanol, also known as IPMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. IPMP is a pyrazole derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in medicine.
作用机制
The mechanism of action of (5-Iodo-2-propan-2-ylpyrazol-3-yl)methanol is not fully understood, but it is believed to work through the inhibition of certain enzymes and signaling pathways. Studies have shown that (5-Iodo-2-propan-2-ylpyrazol-3-yl)methanol can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. In addition, (5-Iodo-2-propan-2-ylpyrazol-3-yl)methanol has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation and cell survival.
Biochemical and physiological effects:
(5-Iodo-2-propan-2-ylpyrazol-3-yl)methanol has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and radioprotective properties. Studies have shown that (5-Iodo-2-propan-2-ylpyrazol-3-yl)methanol can reduce the production of inflammatory mediators, such as prostaglandins and cytokines. In addition, (5-Iodo-2-propan-2-ylpyrazol-3-yl)methanol has been shown to inhibit the growth of cancer cells, induce apoptosis, and enhance the activity of certain chemotherapeutic agents. Furthermore, (5-Iodo-2-propan-2-ylpyrazol-3-yl)methanol has been shown to reduce the damage caused by ionizing radiation, potentially making it useful as a radioprotective agent.
实验室实验的优点和局限性
The advantages of using (5-Iodo-2-propan-2-ylpyrazol-3-yl)methanol in lab experiments include its ability to inhibit the activity of certain enzymes and signaling pathways, its anti-inflammatory and anti-cancer properties, and its potential use as a radioprotective agent. However, there are also limitations to using (5-Iodo-2-propan-2-ylpyrazol-3-yl)methanol in lab experiments. For example, (5-Iodo-2-propan-2-ylpyrazol-3-yl)methanol can be difficult to synthesize and purify, and its mechanism of action is not fully understood. In addition, more research is needed to determine the optimal dosage and administration of (5-Iodo-2-propan-2-ylpyrazol-3-yl)methanol for different applications.
未来方向
There are several future directions for research on (5-Iodo-2-propan-2-ylpyrazol-3-yl)methanol, including the development of new synthesis methods to increase the yield and purity of (5-Iodo-2-propan-2-ylpyrazol-3-yl)methanol, the elucidation of its mechanism of action, and the exploration of its potential applications in medicine. In addition, more research is needed to determine the optimal dosage and administration of (5-Iodo-2-propan-2-ylpyrazol-3-yl)methanol for different applications. Furthermore, studies are needed to investigate the potential side effects and toxicity of (5-Iodo-2-propan-2-ylpyrazol-3-yl)methanol, as well as its interactions with other drugs and compounds. Overall, (5-Iodo-2-propan-2-ylpyrazol-3-yl)methanol has the potential to be a valuable tool in scientific research and a promising candidate for the development of new therapies for cancer, inflammation, and radiation-induced damage.
合成方法
(5-Iodo-2-propan-2-ylpyrazol-3-yl)methanol can be synthesized through various methods, including the reaction of 5-iodo-2-propan-2-ylpyrazole with formaldehyde in the presence of a catalyst, such as p-toluenesulfonic acid. Another method involves the reaction of 5-iodo-2-propan-2-ylpyrazole with paraformaldehyde and sodium borohydride. These methods have been optimized to increase the yield of (5-Iodo-2-propan-2-ylpyrazol-3-yl)methanol and reduce the formation of byproducts.
科学研究应用
(5-Iodo-2-propan-2-ylpyrazol-3-yl)methanol has been studied for its potential applications in medicine, particularly in the treatment of cancer and inflammation. Studies have shown that (5-Iodo-2-propan-2-ylpyrazol-3-yl)methanol has anti-inflammatory properties and can inhibit the growth of cancer cells in vitro. In addition, (5-Iodo-2-propan-2-ylpyrazol-3-yl)methanol has been studied for its potential use as a radioprotective agent, as it can reduce the damage caused by ionizing radiation.
属性
IUPAC Name |
(5-iodo-2-propan-2-ylpyrazol-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IN2O/c1-5(2)10-6(4-11)3-7(8)9-10/h3,5,11H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBWVQHROJAJSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)I)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2528142.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]furan-2-carboxamide](/img/structure/B2528143.png)
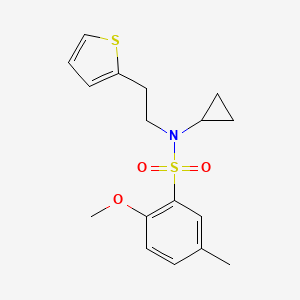
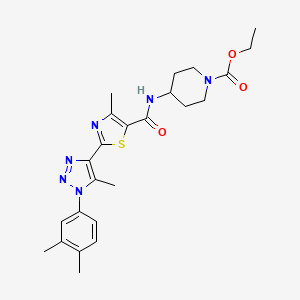
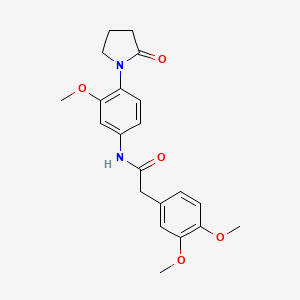
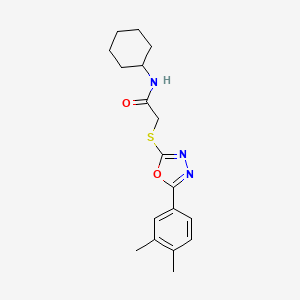
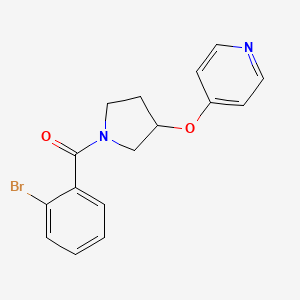
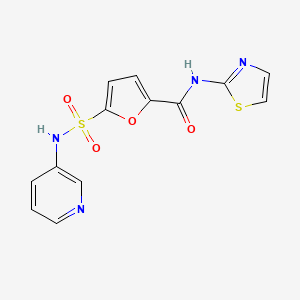
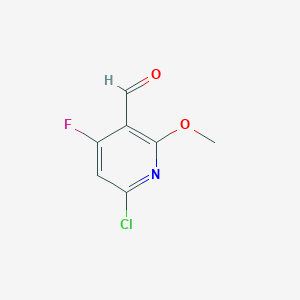
![1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene](/img/structure/B2528153.png)
